molecular formula C12H10OS B12870063 1-(2-Thiophen-3-yl-phenyl)-ethanone

1-(2-Thiophen-3-yl-phenyl)-ethanone

Cat. No.: B12870063
M. Wt: 202.27 g/mol
InChI Key: DWNMGEIQSBAPHO-UHFFFAOYSA-N
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Description

1-(2-Thiophen-3-yl-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones It features a thiophene ring attached to a phenyl group, with an ethanone group at the para position relative to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thiophen-3-yl-phenyl)-ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses thiophene and acetophenone as starting materials, with an acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Thiophene+AcetophenoneAlCl3This compound\text{Thiophene} + \text{Acetophenone} \xrightarrow{\text{AlCl}_3} \text{this compound} Thiophene+AcetophenoneAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thiophen-3-yl-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(2-Thiophen-3-yl-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Thiophen-3-yl-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Thiophen-3-yl-phenyl)-ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a thiophene ring with a phenyl group and an ethanone moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

1-(2-thiophen-3-ylphenyl)ethanone

InChI

InChI=1S/C12H10OS/c1-9(13)11-4-2-3-5-12(11)10-6-7-14-8-10/h2-8H,1H3

InChI Key

DWNMGEIQSBAPHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CSC=C2

Origin of Product

United States

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